3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid
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Overview
Description
3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is an organic compound with the molecular formula C13H15NO6 It is a derivative of propanoic acid, featuring both acetyloxy and benzyloxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.
Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the propanoic acid derivative: The protected amino acid is then converted to the desired propanoic acid derivative through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy and benzyloxycarbonyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Hydrolysis: Formation of the free amino acid and acetic acid.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.
Scientific Research Applications
3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of prodrugs and active pharmaceutical ingredients.
Biochemistry: Studied for its interactions with enzymes and proteins.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid involves its interaction with biological molecules. The acetyloxy group can be hydrolyzed to release acetic acid, while the benzyloxycarbonyl group can be removed to expose the active amine. These transformations enable the compound to participate in various biochemical pathways, potentially targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-(Acetyloxy)-2-amino-propanoic acid: Lacks the benzyloxycarbonyl group.
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: Lacks the acetyloxy group.
Uniqueness
3-(Acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoic acid is unique due to the presence of both acetyloxy and benzyloxycarbonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for pharmaceutical research.
Properties
IUPAC Name |
3-acetyloxy-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-11(12(16)17)14-13(18)20-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILHBTZTKFFRPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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